![molecular formula C10H15Cl2N3 B2778533 1-Propyl-1H-benzimidazol-5-amine dihydrochloride CAS No. 1269039-56-6](/img/structure/B2778533.png)
1-Propyl-1H-benzimidazol-5-amine dihydrochloride
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Overview
Description
1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride typically involves the reaction of 1-propyl-1H-benzimidazole with an amine group at the 5-position. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures (e.g., 120°C) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propyl-1H-benzimidazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the benzimidazole family, including 1-propyl-1H-benzimidazol-5-amine dihydrochloride, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties. For instance, studies suggest that this compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with molecular targets involved in cancer progression is a focus of ongoing research .
Case Studies and Research Findings
Pharmacological Insights
Recent reviews have highlighted the bioactivity of benzimidazole derivatives, including their role as inhibitors of viral infections such as Hepatitis C. The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole scaffold can enhance antiviral potency and selectivity against specific viral targets .
Mechanism of Action
The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their biological effects. The compound may also act on cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Propyl-1H-benzimidazol-5-amine dihydrochloride can be compared with other benzimidazole derivatives such as:
2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride: Similar in structure but with a methyl group at the 2-position.
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: A pyrazole derivative with similar biological activities.
5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride: Another benzimidazole derivative with different substitution patterns.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a member of the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in oncology and infectious disease management. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential applications.
Chemical Structure and Properties
The compound features a benzimidazole core structure characterized by a fused benzene and imidazole ring. Its molecular formula is C11H13N3⋅2HCl, with a molecular weight of approximately 265.16 g/mol. The presence of the propyl group contributes to its unique biological properties, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical for cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Receptor Modulation : It may also act on serotonin receptors (5-HTR), which are implicated in cognitive functions and mood regulation. This interaction suggests potential applications in neuropharmacology, particularly for conditions like depression and anxiety .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound:
- In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction and cell cycle arrest mechanisms .
- Mechanistic Insights : The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Broad Spectrum Activity : It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida species .
- Synergistic Effects : When used in combination with other antibiotics, the compound has shown synergistic effects, enhancing the overall antimicrobial activity and potentially reducing resistance development.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in human breast cancer models revealed significant tumor reduction when administered at therapeutic doses. The study utilized both in vitro assays and in vivo xenograft models, confirming the compound's potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Application
In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also showed promise in biofilm disruption, suggesting its use in treating chronic infections .
Data Summary
Properties
IUPAC Name |
1-propylbenzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMEKOVVYNPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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